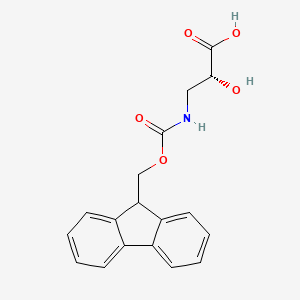

fmoc-(r)-3-amino-2-hydroxypropionicacid

Description

Contextualization of Alpha-Hydroxy Beta-Amino Acid Architectures in Synthetic Chemistry

Alpha-hydroxy beta-amino acids are a class of organic compounds that feature both a hydroxyl group on the alpha-carbon (the carbon adjacent to the carboxylic acid) and an amino group on the beta-carbon. This structural arrangement is of considerable interest in synthetic and medicinal chemistry. The presence of these two functional groups in a specific stereochemical relationship provides a scaffold that can be elaborated into a variety of complex molecular architectures.

These motifs are found in a range of natural products and are key components in the design of peptidomimetics—molecules that mimic the structure and function of peptides. The incorporation of alpha-hydroxy beta-amino acid units can impart unique conformational constraints on peptide backbones and can also enhance their resistance to enzymatic degradation, a significant advantage in the development of therapeutic agents. The interplay between the hydroxyl and amino groups also allows for diverse chemical modifications, enabling the synthesis of libraries of compounds for drug discovery and material science applications.

The Role of Chiral Non-Proteinogenic Amino Acids as Versatile Building Blocks

While the twenty proteinogenic amino acids form the basis of proteins in nature, a vast world of non-proteinogenic amino acids (NPAAs) offers a much broader chemical diversity for synthetic chemists. google.com NPAAs are amino acids that are not naturally encoded in the genetic code of organisms. nih.gov These compounds are invaluable as building blocks in the synthesis of novel peptides and other complex molecules. google.comnih.gov

The introduction of NPAAs into a peptide sequence can profoundly alter its structure and function. nih.gov Chiral NPAAs, such as Fmoc-(R)-3-amino-2-hydroxypropionic acid, are particularly powerful in this regard. The specific three-dimensional arrangement of atoms in a chiral molecule is critical for its biological activity, as it dictates how the molecule interacts with other chiral molecules in the body, such as proteins and enzymes. By incorporating chiral NPAAs, chemists can fine-tune the pharmacological properties of a peptide, improving its potency, selectivity, and stability. researchgate.net The structural diversity offered by NPAAs is a key driver in the discovery and development of new peptide-based therapeutics. google.com

Significance of Fmoc Protection in Facilitating Synthetic Transformations

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial tool in modern organic synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). medchemexpress.com It serves as a temporary protecting group for the amino functionality of an amino acid. medchemexpress.com The primary advantage of the Fmoc group is its base-lability; it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). medchemexpress.com

This mild deprotection condition is a significant advantage over other protecting groups that require harsh acidic conditions for removal, which can damage sensitive functional groups within the peptide chain. medchemexpress.com The use of Fmoc protection allows for an orthogonal protection strategy, where different protecting groups can be selectively removed without affecting others. This enables the synthesis of complex peptides and other molecules with a high degree of control and efficiency. medchemexpress.com The fluorenyl group of the Fmoc moiety also has a strong ultraviolet (UV) absorbance, which allows for the real-time monitoring of the deprotection step during automated peptide synthesis. medchemexpress.com

Historical Trajectory and Initial Discoveries Pertaining to Hydroxypropionic Acid Derivatives

The study of hydroxypropionic acid derivatives has a rich history rooted in the exploration of natural products and the development of synthetic methodologies. 3-Hydroxypropionic acid, the parent compound of the hydroxypropionic acid family, has been recognized as a valuable platform chemical that can be derived from renewable resources. scienceopen.comnih.gov Early synthetic routes to 3-hydroxypropionic acid included the hydration of acrylic acid and the hydrolysis of propiolactone. escholarship.org

In recent decades, significant research has focused on the biological production of 3-hydroxypropionic acid through the metabolic engineering of microorganisms. scienceopen.comnih.gov This bio-based approach offers a more sustainable alternative to traditional chemical synthesis. The development of efficient fermentation and biocatalytic processes has made 3-hydroxypropionic acid and its derivatives more accessible for a wide range of applications, including the production of biodegradable polymers and specialty chemicals. scienceopen.comnih.gov This foundation in both chemical and biological synthesis has paved the way for the development of more complex and functionalized hydroxypropionic acid derivatives, such as Fmoc-(R)-3-amino-2-hydroxypropionic acid, for advanced applications in materials science and medicine.

Current Research Landscape and Emerging Trends for Fmoc-(R)-3-amino-2-hydroxypropionic acid

While specific research exclusively focused on Fmoc-(R)-3-amino-2-hydroxypropionic acid is not extensively documented in publicly available literature, its utility can be inferred from the broader context of research on analogous compounds and its constituent chemical features. As a chiral, non-proteinogenic amino acid with an alpha-hydroxy group, it is positioned at the intersection of several key areas of contemporary chemical research.

Current trends suggest that building blocks like Fmoc-(R)-3-amino-2-hydroxypropionic acid are being increasingly employed in the following areas:

Peptidomimetic and Foldamer Design: The unique conformational constraints imposed by the alpha-hydroxy-beta-amino acid scaffold are being exploited to design peptides with well-defined three-dimensional structures. These "foldamers" can mimic the secondary structures of natural peptides and proteins, leading to the development of novel bioactive agents.

Drug Discovery: The incorporation of this building block into peptide-based drug candidates is a promising strategy to enhance their metabolic stability and oral bioavailability. The chiral nature of the molecule is critical for achieving high target specificity and reducing off-target effects.

Chemical Biology: Fmoc-(R)-3-amino-2-hydroxypropionic acid and similar molecules are being used as probes to study biological processes. The ability to introduce unique structural and functional elements into peptides allows for the investigation of protein-protein interactions and enzyme mechanisms.

Materials Science: The self-assembly properties of peptides containing such non-natural amino acids are being explored for the development of novel biomaterials with applications in tissue engineering, drug delivery, and nanotechnology.

The future of research involving Fmoc-(R)-3-amino-2-hydroxypropionic acid is likely to be driven by the increasing demand for sophisticated molecular building blocks in these and other emerging fields of science and technology.

Data Tables

Table 1: Physicochemical Properties of Fmoc-(R)-3-amino-2-hydroxypropionic Acid Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Fmoc-(R)-3-amino-2-methylpropionic acid | 211682-15-4 | C₁₉H₁₉NO₄ | 325.36 | White powder |

| Fmoc-(R)-3-amino-3-(2-hydroxyphenyl)propionic acid | 511272-34-7 | C₂₄H₂₁NO₅ | 403.43 | White powder |

Data sourced from commercial supplier information for analogous compounds. chemimpex.comchemimpex.com

Table 2: Key Features of the Fmoc Protecting Group

| Feature | Description | Significance in Synthesis |

| Protection | Masks the primary or secondary amine functionality. | Prevents unwanted side reactions at the amino group during subsequent chemical transformations. |

| Deprotection | Removed under mild basic conditions (e.g., piperidine in DMF). | Allows for the selective deprotection of the amine without cleaving acid-labile protecting groups or linkers to solid supports. medchemexpress.com |

| Orthogonality | Compatible with acid-labile protecting groups. | Enables complex, multi-step syntheses with multiple protecting groups. medchemexpress.com |

| Monitoring | The fluorenyl moiety has a strong UV absorbance. | Facilitates the real-time monitoring of deprotection reactions in automated peptide synthesizers. medchemexpress.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H17NO5 |

|---|---|

Molecular Weight |

327.3 g/mol |

IUPAC Name |

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C18H17NO5/c20-16(17(21)22)9-19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m1/s1 |

InChI Key |

OOFCRVWLJFLVCB-MRXNPFEDSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C(=O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Fmoc R 3 Amino 2 Hydroxypropionic Acid

Stereoselective Synthesis of (R)-3-amino-2-hydroxypropionic acid Precursors

The cornerstone of synthesizing the target molecule is the establishment of the two contiguous stereocenters in the (R)-3-amino-2-hydroxypropionic acid precursor, also known as (R)-isoserine. The precise control of the C2 hydroxyl and C3 amino groups' stereochemistry is paramount. Various advanced strategies have been developed to achieve this, each offering distinct advantages in terms of selectivity, scalability, and substrate scope.

Asymmetric Catalysis Approaches for Chirality Induction

Asymmetric catalysis provides an elegant and atom-economical method for inducing chirality. A prominent strategy involves the dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) of β-amino-α-keto esters. In this approach, a racemic β-amino-α-keto ester is subjected to reduction using a chiral ruthenium(II) catalyst. The catalyst facilitates rapid racemization of the β-amino stereocenter while stereoselectively reducing the α-keto group, leading to the formation of the desired syn-β-hydroxy-α-amino ester with high diastereoselectivity and enantioselectivity. nih.govorganic-chemistry.org Iridium-based catalytic systems have also proven effective for this transformation. rsc.org

The success of this method hinges on the catalyst's ability to control the facial selectivity of hydride delivery to the ketone. Terphenyl-based phosphine (B1218219) ligands complexed with ruthenium are often employed, creating a well-defined chiral pocket that directs the reduction. nih.gov

Table 1: Asymmetric Hydrogenation for Synthesis of β-Hydroxy-α-Amino Acid Derivatives This table presents representative data for the synthesis of precursors with the required stereochemical motif.

| Catalyst System | Substrate | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ru(II)/Terphenyl-phosphine | N-Boc-β-amino-α-keto ester | >20:1 | 96% | organic-chemistry.org |

| Ru(II)/Terphenyl-phosphine | N-Cbz-β-amino-α-keto ester | >20:1 | 91% | organic-chemistry.org |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are temporarily incorporated into a molecule to direct a stereoselective reaction, after which they are cleaved and can often be recovered. wikipedia.org For the synthesis of syn-β-hydroxy-α-amino acids, the aldol (B89426) reaction of a chiral glycine (B1666218) enolate equivalent is a powerful and well-established method. One of the most effective systems utilizes pseudoephedrine as a chiral auxiliary. nih.govscite.ai

In this methodology, (R,R)-pseudoephedrine is converted to its corresponding glycinamide. orgsyn.org Deprotonation with a strong base, such as lithium hexamethyldisilazide, generates a conformationally rigid lithium enolate. The subsequent addition of an aldehyde proceeds through a well-ordered Zimmerman-Traxler transition state, directed by the chiral scaffold, to afford the syn-aldol adduct with exceptional diastereoselectivity. The pseudoephedrine auxiliary can then be removed under mild hydrolytic conditions to yield the desired β-hydroxy-α-amino acid. nih.govnih.gov Evans-type oxazolidinone auxiliaries are also widely used in similar aldol approaches to establish the two contiguous stereocenters. wikipedia.org

Table 2: Pseudoephedrine Auxiliary-Mediated Aldol Reaction Data illustrates the high diastereoselectivity achieved with various aldehydes.

| Chiral Auxiliary | Aldehyde Substrate | Yield | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| (R,R)-Pseudoephenamine glycinamide | Isobutyraldehyde | 98% | >99% | nih.gov |

| (R,R)-Pseudoephenamine glycinamide | Benzaldehyde | 91% | >99% | nih.gov |

Chemoenzymatic Synthetic Routes and Biocatalysis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Chemoenzymatic routes leverage the specificity of enzymes to achieve high levels of stereocontrol. One such approach is the kinetic resolution of racemic esters of 3-amino-2-hydroxypropionic acid using lipases. nih.govnih.gov In this process, a lipase (B570770) selectively hydrolyzes one enantiomer of the racemic ester, leaving the unreacted ester in high enantiomeric excess. For instance, lipase from Pseudomonas cepacia has been used effectively to resolve precursors for related amino acids. nih.gov

Another powerful biocatalytic strategy is the stereoselective reduction of a keto group using ketoreductases (KREDs). nih.govresearchgate.net A suitable prochiral substrate, such as an ethyl 3-amino-2-oxopropanoate derivative (an α-keto ester), can be reduced with high enantioselectivity by a specific KRED. A panel of commercially available KREDs can be screened to identify an enzyme that provides the desired (R)-hydroxy configuration with high conversion and enantiomeric excess. alaska.edunih.gov

Table 3: Biocatalytic Approaches to Chiral α-Hydroxy-β-Amino Acid Precursors Representative examples of enzymatic methods for producing chiral building blocks.

| Biocatalytic Method | Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Kinetic Resolution | Lipase (B. cepacia) | Racemic 3-phenylisoserine ethyl ester | (2R,3S)-3-phenylisoserine | >99% | nih.gov |

| Asymmetric Reduction | Ketoreductase (KRED) | Ethyl 3-azido-2-oxobutanoate | Ethyl (2R,3R)-3-azido-2-hydroxybutanoate | >99% | nih.govresearchgate.net |

Stereocontrolled Functionalization of Prochiral Substrates

The direct, stereocontrolled installation of both the hydroxyl and amino functionalities onto a prochiral alkene represents a highly efficient synthetic strategy. The Sharpless Asymmetric Aminohydroxylation (AA) is a premier example of this approach. organic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand (typically derivatives of dihydroquinine or dihydroquinidine) to convert an α,β-unsaturated ester into a syn-α-hydroxy-β-amino acid derivative. nih.govrsc.org

The choice of the chiral ligand dictates the facial selectivity of the addition, allowing access to either enantiomeric series of the product. The nitrogen source is typically a carbamate (B1207046) or sulfonamide salt. This method is powerful as it constructs both stereocenters in a single, highly controlled step from a simple achiral precursor. figshare.comnih.gov A related method, the Sharpless Asymmetric Dihydroxylation (AD), can be used to form a diol, which can then be further functionalized. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgmdpi.com

Table 4: Sharpless Asymmetric Aminohydroxylation of α,β-Unsaturated Esters Illustrates the direct conversion of alkenes to amino alcohol derivatives.

| Ligand | Substrate | Nitrogen Source | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (DHQD)₂PHAL | Ethyl cinnamate | Boc-N(Na)Cl | 80% | 99% | nih.gov |

| (DHQ)₂PHAL | Methyl crotonate | TsN(Na)Cl | 72% | 93% | organic-chemistry.org |

Optimization of Fmoc Protection Strategies for Amino Acid Derivatives

The final step in synthesizing the target compound is the protection of the primary amine with the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is widely used in peptide synthesis due to its stability under acidic conditions and its facile removal with mild base. biosynth.com However, for a substrate like (R)-3-amino-2-hydroxypropionic acid, which contains both a nucleophilic amine and a hydroxyl group, the protection step must be carefully optimized to prevent side reactions, primarily O-acylation of the alcohol.

The choice of the Fmoc-donating reagent is critical. While 9-fluorenylmethyl chloroformate (Fmoc-Cl) is highly reactive, it can lead to side products. 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) is often preferred as it is more stable and generally provides cleaner reactions with fewer byproducts. biosynth.com

Optimization involves a careful balance of the base, solvent, and temperature. Standard conditions often involve reacting the amino acid with the Fmoc reagent in a mixed aqueous-organic solvent system (e.g., dioxane/water) with a mild inorganic base like sodium bicarbonate. This aqueous basic medium helps to suppress O-acylation and keeps the amine deprotonated for efficient reaction. For substrates with poor aqueous solubility, anhydrous conditions with a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), may be required, although this can increase the risk of side reactions if not carefully controlled.

Table 5: Comparison of Fmoc Protection Reagents and Conditions

| Fmoc Reagent | Typical Base | Solvent | Key Advantages | Potential Issues |

|---|---|---|---|---|

| Fmoc-Cl | NaHCO₃ / Na₂CO₃ | Dioxane/Water | High reactivity, cost-effective. | Sensitive to moisture, can form dipeptides. |

| Fmoc-OSu | NaHCO₃ / Na₂CO₃ | Dioxane/Water | Stable solid, lower side reactions. | Less reactive than Fmoc-Cl. |

| Fmoc-Cl | Pyridine / DIPEA | CH₂Cl₂ / DMF | Anhydrous conditions for insoluble substrates. | Higher risk of O-acylation and other side reactions. |

By carefully selecting the appropriate reagent and optimizing the reaction conditions, the Fmoc group can be efficiently and selectively introduced onto the amino group of (R)-3-amino-2-hydroxypropionic acid, yielding the final target compound with high purity.

Reaction Kinetics and Selectivity in Fmoc Installation

The most common reagent for Fmoc protection is 9-fluorenylmethyl chloroformate (Fmoc-Cl), which reacts with the amino group under Schotten-Baumann conditions. This reaction proceeds via a nucleophilic attack of the amine on the chloroformate, with a base to neutralize the liberated hydrochloric acid. The selectivity of the reaction for the amino group over the hydroxyl group is generally high due to the greater nucleophilicity of the amine. However, side reactions can occur, such as the formation of di- and tripeptides if the reaction is not properly controlled.

Another widely used reagent is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). While the reaction with Fmoc-OSu is typically slower than with Fmoc-Cl, it often results in cleaner reactions with fewer side products. The kinetics of Fmoc-OSu reactions are dependent on the basicity of the reaction medium and the concentration of the reactants. Studies on other amino acids have shown that the reaction rate increases with the concentration of the base, but an excessive amount of base can lead to the decomposition of the Fmoc group.

The presence of the hydroxyl group in (R)-3-amino-2-hydroxypropionic acid introduces the potential for O-acylation as a competing reaction. However, the amino group's higher nucleophilicity generally ensures high N-selectivity. The choice of base and solvent can further modulate this selectivity. Non-nucleophilic, sterically hindered bases are often preferred to minimize side reactions.

Evaluation of Solvent Systems and Reagent Equivalents

The choice of solvent system is critical for achieving optimal yields and purity in the synthesis of Fmoc-(R)-3-amino-2-hydroxypropionic acid. A common solvent system for Fmoc protection is a biphasic mixture of an organic solvent, such as dioxane or tetrahydrofuran (B95107) (THF), and an aqueous basic solution, typically sodium bicarbonate or sodium carbonate. This system facilitates the reaction by dissolving the amino acid in the aqueous phase and the Fmoc-reagent in the organic phase, with the reaction occurring at the interface.

The equivalents of reagents used also play a significant role. Typically, a slight excess of the Fmoc-reagent (1.05 to 1.2 equivalents) is used to ensure complete conversion of the amino acid. The amount of base is also crucial; enough must be present to neutralize the acid formed during the reaction and to maintain a sufficiently basic pH for the reaction to proceed at a reasonable rate.

Table 1: General Solvent Systems and Reagent Equivalents for Fmoc Protection

| Solvent System | Fmoc Reagent | Base | Reagent Equivalents (Fmoc Reagent:Base) | General Observations |

|---|---|---|---|---|

| Dioxane / aq. Na2CO3 | Fmoc-Cl | Sodium Carbonate | 1.1 : 2.0 | Standard Schotten-Baumann conditions, generally good yields. |

| THF / aq. NaHCO3 | Fmoc-OSu | Sodium Bicarbonate | 1.05 : 2.0 | Milder conditions, often cleaner reaction profiles. |

| Acetone / Water | Fmoc-OSu | Sodium Bicarbonate | 1.1 : 2.0 | Alternative system with good results for various amino acids. |

| Pyridine / DCM | Fmoc-Cl | Pyridine | 1.0 : 1.5 | Anhydrous conditions, useful for specific substrates. |

Purification and Isolation Techniques for Fmoc-(R)-3-amino-2-hydroxypropionic acid

The purification of Fmoc-(R)-3-amino-2-hydroxypropionic acid is essential to remove unreacted starting materials, by-products, and excess reagents. The two primary methods for achieving high purity are chromatography and crystallization.

Chromatographic Methodologies for High Purity Isolation

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of Fmoc-protected amino acids. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. The choice of stationary phase (column) and mobile phase is critical for achieving good separation.

For Fmoc-amino acids, C18 columns are widely used. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to effectively separate the target compound from impurities with different polarities.

While specific chromatographic conditions for Fmoc-(R)-3-amino-2-hydroxypropionic acid are not extensively reported, general methods for the separation of Fmoc-amino acids can be adapted. For instance, a study on the enantioseparation of Nα-Fmoc proteinogenic amino acids utilized a quinine-based zwitterionic chiral stationary phase with a mobile phase of H2O/MeOH containing triethylamine (B128534) and formic acid, achieving good resolution for many compounds.

Table 2: General RP-HPLC Parameters for Fmoc-Amino Acid Purification

| Parameter | Typical Conditions |

|---|---|

| Column | C18, 5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient from 10% B to 90% B over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV at 254 nm or 265 nm |

Crystallization and Recrystallization Protocols

Crystallization is a highly effective method for purifying solid compounds and can often yield material of very high purity. The success of crystallization depends on the choice of solvent or solvent system, temperature, and cooling rate.

For Fmoc-amino acids, a common approach is to dissolve the crude product in a suitable solvent at an elevated temperature and then allow it to cool slowly, inducing crystallization. The choice of solvent is critical; the compound should be soluble at high temperatures but sparingly soluble at low temperatures.

A patent for the crystallization of N-FMOC-amino acids describes a process of dissolving the crude product in an ethanol/water system at 60-80 °C, followed by cooling to a low temperature to induce crystallization. The resulting crystals are then washed with the same solvent system to remove impurities. Another study mentions the purification of Fmoc-amino acid tert-butyl esters by simple recrystallization. While a specific protocol for Fmoc-(R)-3-amino-2-hydroxypropionic acid is not detailed in the literature, these general procedures provide a strong starting point for developing an effective crystallization method.

Green Chemistry Principles in the Synthesis of Fmoc-(R)-3-amino-2-hydroxypropionic acid

The application of green chemistry principles to the synthesis of fine chemicals like Fmoc-(R)-3-amino-2-hydroxypropionic acid is of growing importance to minimize environmental impact. Key areas of focus include the use of greener solvents, reduction of waste, and improvement of atom economy.

In the context of Fmoc protection, a significant green improvement is the replacement of hazardous organic solvents with more environmentally benign alternatives. Research has shown that Fmoc protection of amines and amino acids can be carried out efficiently in aqueous media, eliminating the need for volatile organic compounds (VOCs). mdpi.com For example, conducting the reaction in a water:ethanol mixture has been reported to be effective. mdpi.com

Another green strategy is to improve the efficiency of the reaction to reduce the need for excess reagents, which in turn minimizes waste. This can be achieved through careful optimization of reaction conditions, such as temperature and reaction time.

Furthermore, the development of catalytic methods for Fmoc installation could significantly improve the atom economy of the process. While not yet standard practice, research into such methods is an active area of green chemistry.

The purification process can also be made greener. For instance, the use of supercritical fluid chromatography (SFC) as an alternative to HPLC can significantly reduce solvent consumption. In crystallization, the choice of greener solvents and the recycling of the mother liquor can also contribute to a more sustainable process. While specific green metrics for the synthesis of Fmoc-(R)-3-amino-2-hydroxypropionic acid are not available, the general principles of green chemistry provide a clear framework for optimizing its production in an environmentally responsible manner.

Stereochemical Aspects and Configurational Stability of Fmoc R 3 Amino 2 Hydroxypropionic Acid

Enantiomeric Purity Assessment and Stereochemical Integrity

Ensuring the enantiomeric purity of Fmoc-(R)-3-amino-2-hydroxypropionic acid is paramount, as the presence of its (S)-enantiomer can lead to the synthesis of diastereomeric peptides with altered biological properties. Various analytical techniques are employed to determine the enantiomeric excess (e.e.) and confirm the stereochemical integrity of this chiral building block.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the separation and quantification of enantiomers. The method relies on the differential interaction of the enantiomers of the analyte with a chiral stationary phase (CSP). For Fmoc-protected amino acids, polysaccharide-based CSPs are commonly utilized, offering excellent chiral recognition capabilities. phenomenex.comrsc.org

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers. While specific HPLC methods for Fmoc-(R)-3-amino-2-hydroxypropionic acid are not extensively documented in publicly available literature, established protocols for other Fmoc-amino acids provide a strong foundation for method development. phenomenex.comsigmaaldrich.comnih.gov

Key parameters that are optimized for successful chiral separation include the choice of the chiral stationary phase, the composition of the mobile phase (including organic modifiers and acidic or basic additives), column temperature, and flow rate. rsc.org For many Fmoc-amino acids, reversed-phase conditions are effective. phenomenex.comsigmaaldrich.com

Table 1: Examples of Chiral HPLC Conditions for Fmoc-Amino Acids (Note: This table presents data for analogous compounds, as specific data for Fmoc-(R)-3-amino-2-hydroxypropionic acid is not readily available.)

| Fmoc-Amino Acid | Chiral Stationary Phase | Mobile Phase | Detection | Reference |

| Various Fmoc-α-amino acids | Lux Cellulose-1, Cellulose-2, Cellulose-3, Cellulose-4 | Acetonitrile (B52724)/Water with 0.1% Trifluoroacetic Acid or Formic Acid | UV @ 220 nm | phenomenex.com |

| Natural and Unnatural Nα-Fmoc amino acid derivatives | CHIRALPAK IA, IC, QNAX | Varied based on CSP and analyte | Not specified | rsc.org |

| Various Fmoc-amino acids | CHIROBIOTIC T, CHIROBIOTIC R | Reversed-phase or polar organic mode | Not specified | sigmaaldrich.com |

An alternative approach to assess enantiomeric purity involves the use of chiral derivatizing agents (CDAs). These reagents react with the amino acid to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard achiral chromatography or distinguished by spectroscopic methods like Nuclear Magnetic Resonance (NMR).

A common CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). researchgate.net When reacted with a racemic or enantiomerically enriched sample of an amino acid, FDAA yields two diastereomers that can be separated by reversed-phase HPLC. The relative peak areas of these diastereomers correspond to the enantiomeric composition of the original amino acid.

Spectroscopic techniques, particularly NMR, can also be employed to analyze the resulting diastereomers. The protons in the two diastereomers are in different chemical environments, leading to distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric excess can be determined. While this method is well-established for a variety of amino acids, specific applications to 3-amino-2-hydroxypropionic acid derivatives require further investigation. researchgate.net

Stereocenter Reversibility and Epimerization Studies

Epimerization, the change in the configuration at one of multiple stereocenters in a molecule, is a significant concern in peptide synthesis. For Fmoc-(R)-3-amino-2-hydroxypropionic acid, which contains two stereocenters (at C2 and C3), the potential for epimerization at either center during synthesis must be carefully considered.

Epimerization of the α-carbon (C2) in amino acids can occur under basic conditions, which are employed for the removal of the Fmoc protecting group (e.g., using piperidine). The mechanism often involves the formation of an enolate intermediate, which can be protonated from either face, leading to racemization or epimerization. nih.gov The presence of the hydroxyl group at the β-position (C3) may influence the acidity of the α-proton and thus the propensity for epimerization.

Studies on other amino acids have shown that the choice of coupling reagents and reaction conditions can significantly impact the extent of epimerization. nih.gov While specific epimerization studies on Fmoc-(R)-3-amino-2-hydroxypropionic acid are not prevalent in the literature, the general principles of minimizing exposure to strong bases and using appropriate coupling additives are applicable to maintain its stereochemical integrity during peptide synthesis.

Conformational Analysis of the Fmoc-(R)-3-amino-2-hydroxypropionic acid Scaffold

The three-dimensional conformation of Fmoc-(R)-3-amino-2-hydroxypropionic acid, both in solution and in the solid state, dictates how it will influence the secondary structure of a peptide. The bulky Fmoc group, along with the hydroxyl and amino functionalities, imposes certain conformational constraints.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. nih.gov Techniques such as 1H NMR, 13C NMR, and various two-dimensional NMR experiments (e.g., COSY, NOESY, ROESY) can provide information about bond connectivities, through-space proximities of atoms, and dihedral angles.

For Fmoc-(R)-3-amino-2-hydroxypropionic acid, NMR studies could reveal the preferred rotamers around the Cα-Cβ and Cβ-N bonds, as well as the orientation of the Fmoc group relative to the amino acid backbone. mdpi.com The presence of intramolecular hydrogen bonds, for instance between the hydroxyl group and the carboxylate or the amide, could also be inferred from NMR data, which would have a significant impact on the molecule's conformation. While detailed NMR conformational studies on this specific molecule are not widely reported, the methodologies are well-established for other Fmoc-protected amino acids and peptides. nih.govmdpi.com

X-ray crystallography provides a definitive picture of the molecular structure in the solid state, offering precise information on bond lengths, bond angles, and torsion angles. The crystal structure of an Fmoc-protected amino acid reveals how the molecules pack in the crystal lattice and the intermolecular interactions, such as hydrogen bonds and π-stacking of the fluorenyl groups, that stabilize the solid-state conformation. researchgate.netrsc.orgnih.gov

Table 2: Crystallographic Data for an Analogous Fmoc-β-amino acid (Note: This table presents data for Fmoc-β-amino butyric acid as a representative example.)

| Compound | Crystal System | Space Group | Key Torsion Angles | Intermolecular Interactions | Reference |

| Fmoc-β-amino butyric acid | Monoclinic | P2₁/n | Not specified | Hydrogen bonding, π-π stacking | nih.gov |

Influence of Stereochemistry on Subsequent Reactivity and Molecular Recognition

The specific three-dimensional arrangement of atoms, or stereochemistry, at the chiral centers of Fmoc-(R)-3-amino-2-hydroxypropionic acid, a D-isomer analog of isoserine, profoundly dictates its behavior in chemical reactions and biological interactions. The (R)-configuration at the α-carbon and the hydroxyl group at the β-position introduce unique structural constraints and functionalities that significantly influence the subsequent reactivity of the molecule during peptide synthesis and shape the molecular recognition properties of the resulting peptides.

The incorporation of non-natural amino acids like D-isomers into peptide chains is a known strategy to modulate the biological activity and stability of peptides. The presence of a D-amino acid can induce localized changes in the peptide's secondary structure, such as disrupting or stabilizing helical formations. This alteration of the peptide's conformation can, in turn, affect its interaction with biological targets.

Impact on Peptide Secondary Structure and Conformation

The introduction of an amino acid with (R)-stereochemistry into a peptide sequence composed of L-amino acids can lead to significant perturbations in the local secondary structure. While L-amino acids naturally favor the formation of right-handed α-helices, the inclusion of a D-amino acid can locally disrupt this conformation or even induce a left-handed helical turn. This is due to the different spatial orientation of the side chain and the amino and carboxyl groups, which alters the hydrogen bonding patterns that stabilize secondary structures.

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides. By analyzing the CD spectra, researchers can estimate the percentage of α-helix, β-sheet, and random coil conformations. The table below illustrates hypothetical CD spectroscopy data for a model peptide, comparing the all-L-isomer version with one containing an (R)-3-amino-2-hydroxypropionic acid residue.

| Peptide Sequence | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Predominant Secondary Structure |

| Model Peptide (all L-isomers) | 222 | -25,000 | α-helix |

| Model Peptide (all L-isomers) | 208 | -28,000 | α-helix |

| Model Peptide (all L-isomers) | 195 | +45,000 | α-helix |

| Model Peptide with (R)-Isoserine | 222 | -10,000 | Disrupted α-helix / Random coil |

| Model Peptide with (R)-Isoserine | 208 | -12,000 | Disrupted α-helix / Random coil |

| Model Peptide with (R)-Isoserine | 195 | -5,000 | Random coil |

This is an interactive data table based on generalized findings in the field and is for illustrative purposes.

The data suggests that the incorporation of the (R)-isomer leads to a significant decrease in the characteristic α-helical signals at 222 nm and 208 nm, indicating a disruption of the helical structure.

Influence on Enzymatic Stability and Reactivity

One of the key consequences of incorporating D-amino acids into peptides is the enhanced resistance to enzymatic degradation. Proteases, the enzymes responsible for breaking down peptides and proteins, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid residue creates a steric hindrance that prevents the enzyme from binding effectively to the peptide substrate, thereby slowing down or completely inhibiting proteolysis.

The following table presents hypothetical results from a protease stability assay, comparing the degradation of an all-L-peptide with a peptide containing (R)-3-amino-2-hydroxypropionic acid when exposed to a common protease like trypsin.

| Peptide | Incubation Time (hours) | Percent Degradation |

| All-L-Peptide | 1 | 50% |

| All-L-Peptide | 4 | 95% |

| All-L-Peptide | 8 | >99% |

| Peptide with (R)-Isoserine | 1 | <5% |

| Peptide with (R)-Isoserine | 4 | 15% |

| Peptide with (R)-Isoserine | 8 | 30% |

This interactive data table illustrates the general principle of increased proteolytic resistance of D-amino acid-containing peptides.

This enhanced stability is a significant advantage in the development of peptide-based therapeutics, as it can lead to a longer half-life in vivo.

Role in Molecular Recognition and Receptor Binding

The specific stereochemistry of Fmoc-(R)-3-amino-2-hydroxypropionic acid is crucial for the molecular recognition of the resulting peptide by biological receptors. The binding of a peptide to its receptor is a highly specific interaction that depends on a precise three-dimensional fit between the ligand (peptide) and the binding site of the receptor.

The introduction of a D-amino acid can alter the peptide's conformation and the spatial presentation of its side chains, which can lead to:

Altered Receptor Affinity: The modified peptide may bind more or less tightly to its target receptor compared to the all-L-isomer.

Altered Receptor Selectivity: The peptide may gain the ability to bind to different receptor subtypes or lose its ability to bind to others.

Molecular docking studies can be employed to predict the binding affinity and mode of interaction between a peptide and its receptor. The table below shows hypothetical docking scores, which are indicative of binding affinity, for a model peptide and its (R)-isomer analog with a target receptor. A more negative score generally indicates a stronger predicted binding affinity.

| Peptide | Receptor Binding Site | Predicted Docking Score (kcal/mol) |

| All-L-Peptide | Active Site | -8.5 |

| All-L-Peptide | Allosteric Site | -4.2 |

| Peptide with (R)-Isoserine | Active Site | -6.1 |

| Peptide with (R)-Isoserine | Allosteric Site | -7.8 |

This interactive data table provides a conceptual illustration of how stereochemistry can influence receptor binding predictions.

These hypothetical results suggest that the incorporation of the (R)-isomer could shift the binding preference of the peptide from the active site to an allosteric site on the receptor, potentially leading to a different biological response. Such modulation of receptor selectivity is a key area of research in drug discovery. researchgate.net

Derivatization and Structural Modifications of Fmoc R 3 Amino 2 Hydroxypropionic Acid

Carboxyl Group Functionalization

The carboxylic acid moiety of Fmoc-(R)-3-amino-2-hydroxypropionic acid is a primary site for modification, enabling its incorporation into larger molecules, particularly peptides, or its conversion into other functional groups.

Esterification and Amidation Reactions for Peptide Coupling

The most common application of Fmoc-(R)-3-amino-2-hydroxypropionic acid is its use as a building block in solid-phase peptide synthesis (SPPS). This involves the formation of an amide (peptide) bond between its carboxyl group and the free amino group of a growing peptide chain anchored to a solid support.

Esterification: Prior to its use in some synthetic strategies, the carboxylic acid can be converted to an ester, typically a methyl or ethyl ester. This can serve as a temporary protecting group or to modify the compound's solubility. General methods for the esterification of Fmoc-amino acids include reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst like thionyl chloride (SOCl₂) or by using an alkyl halide like methyl iodide (MeI) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.gov

Amidation for Peptide Coupling: The formation of a peptide bond requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. This is typically achieved in situ using a variety of coupling reagents. The choice of reagent and additives is critical to ensure high coupling efficiency and to minimize side reactions, particularly racemization. luxembourg-bio.comresearchgate.net The hydroxyl group on the adjacent carbon can remain unprotected during these coupling reactions, though its presence may influence reaction kinetics. nih.gov

Common coupling reagents used for Fmoc-amino acids include carbodiimides and phosphonium (B103445) or aminium salts.

| Coupling Reagent Class | Examples | Additives | Key Characteristics |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole), OxymaPure® | Widely used; DIC is preferred in SPPS as its urea (B33335) byproduct is soluble. Additives are essential to suppress racemization. uci.edu |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HOAt (1-Hydroxy-7-azabenzotriazole) | Highly efficient and fast-acting reagents that form active esters in situ. embrapa.br |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | Effective for sterically hindered couplings and known to reduce racemization. |

A typical coupling cycle in SPPS involves the deprotection of the N-terminal Fmoc group on the resin-bound peptide with a base (commonly a solution of piperidine (B6355638) in DMF), followed by washing. peptide.com The Fmoc-(R)-3-amino-2-hydroxypropionic acid is then introduced, pre-activated with a coupling reagent and a base like DIPEA, to form the new peptide bond.

Reduction to Alcohol Derivatives

The carboxylic acid group can be selectively reduced to a primary alcohol, yielding Fmoc-(R)-3-amino-2-hydroxypropanol. This transformation provides a versatile intermediate with two distinct hydroxyl groups for further derivatization. The reduction of N-protected amino acids to their corresponding 1,2-amino alcohols is a well-established procedure. google.com

A common and effective method involves a two-step, one-pot process:

Activation of the Carboxylic Acid: The carboxyl group is first activated to make it reducible by milder agents like sodium borohydride (B1222165) (NaBH₄). Common activation strategies include the formation of a mixed anhydride (B1165640) or an acyl azide. google.com For instance, reaction with isobutyl chloroformate and a base like N-methylmorpholine (NMM) generates a mixed carbonic anhydride. google.com

Reduction: The activated intermediate is then treated with a reducing agent. Sodium borohydride is frequently used due to its selectivity and milder nature compared to lithium aluminum hydride (LiAlH₄), which could potentially affect other functional groups. google.comresearchgate.net

This reduction is generally performed at low temperatures (e.g., 0 °C to -15 °C) to minimize side reactions and preserve the stereochemical integrity of the chiral center. google.com The resulting Fmoc-(R)-3-amino-2-hydroxypropanol is a valuable building block for synthesizing peptidomimetics and other complex molecules.

Formation of Activated Esters and Anhydrides

For specific applications in peptide synthesis, particularly in solution-phase synthesis or for coupling difficult sequences, the carboxylic acid of Fmoc-(R)-3-amino-2-hydroxypropionic acid can be converted into a more stable, isolable activated intermediate, such as an activated ester or a symmetric anhydride.

Activated Esters: Activated esters enhance the electrophilicity of the carbonyl carbon, facilitating amide bond formation. N-hydroxysuccinimide (NHS) esters are among the most common. They are typically synthesized by reacting the Fmoc-amino acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like DCC. youtube.com These crystalline esters are stable enough to be isolated and stored, yet reactive enough to couple efficiently with amines. youtube.com

Anhydrides: Both mixed and symmetric anhydrides are highly reactive acylating agents.

Mixed Anhydrides: These are formed by reacting the Fmoc-amino acid with an acid chloride, such as isobutyl chloroformate or pivaloyl chloride, in the presence of a tertiary amine. usu.edu They are generally used in situ without isolation due to their instability. researchgate.net

Symmetric Anhydrides: These are prepared by reacting two equivalents of the Fmoc-amino acid with one equivalent of a carbodiimide (e.g., DCC or DIC). researchgate.net Preformed symmetric anhydrides can offer advantages in SPPS by ensuring high acylation rates and avoiding side reactions associated with the coupling agent itself.

Hydroxyl Group Transformations

The secondary hydroxyl group at the C2 position offers another site for structural modification, allowing for the introduction of protecting groups, alteration of polarity, or conversion to other functionalities. It is often necessary to protect this hydroxyl group to prevent unwanted side reactions, such as O-acylation, during subsequent synthetic steps, particularly during peptide coupling. peptide.com

Etherification and Esterification Reactions

Etherification: Protecting the hydroxyl group as an ether is a common strategy in peptide synthesis to prevent acylation of the side chain. Standard protecting groups for hydroxyl functions in Fmoc-based SPPS include acid-labile ethers. google.com

tert-Butyl (tBu) Ether: The hydroxyl group can be converted to a tert-butyl ether by reaction with isobutylene (B52900) in the presence of a strong acid catalyst. The tBu group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. google.comthermofisher.com

Trityl (Trt) Ether: The trityl group is bulkier and even more acid-labile than the tBu group. It can be introduced by reacting the alcohol with trityl chloride in the presence of a base. The Trt group can be selectively removed under mildly acidic conditions that leave tBu groups intact. google.comhighfine.com

| Ether Protecting Group | Introduction Reagent | Cleavage Condition | Key Features |

| tert-Butyl (tBu) | Isobutylene / Acid Catalyst | Strong Acid (e.g., >90% TFA) | Stable to piperidine; cleaved during final peptide release. google.com |

| Trityl (Trt) | Trityl Chloride / Base | Mild Acid (e.g., 1-5% TFA in DCM) | Very acid-labile; allows for selective on-resin deprotection. peptide.comhighfine.com |

| Benzyl (Bn) | Benzyl Bromide (BnBr) / Base (e.g., NaH) | Hydrogenolysis (H₂/Pd-C) | Orthogonal to both Fmoc and tBu groups. wikipedia.org |

Esterification: The hydroxyl group can also be acylated to form an ester. This can be a deliberate modification to create depsipeptides (peptides with both amide and ester bonds) or as a form of protection. Acylation can be achieved using an acid chloride or anhydride in the presence of a base. For example, within a peptide sequence, a hydroxyl group can be esterified by reaction with another Fmoc-amino acid using a coupling agent like DIC and a catalyst such as 4-(dimethylamino)pyridine (DMAP).

Oxidation to Ketone or Carboxyl Derivatives

Oxidation to a Ketone: The secondary alcohol of Fmoc-(R)-3-amino-2-hydroxypropionic acid can be oxidized to the corresponding ketone, yielding Fmoc-(R)-3-amino-2-oxopropionic acid. This transformation introduces a reactive keto functionality, which can be used for ligation chemistries or further derivatization. Several mild oxidation methods are compatible with the sensitive Fmoc protecting group and the chiral center. organic-chemistry.org

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is a highly effective and mild oxidant for converting primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically fast, proceeds at room temperature under neutral pH, and is tolerant of many sensitive functional groups, including N-protected amines. usu.eduorganic-chemistry.orgorganic-chemistry.org

TEMPO-based Oxidation: Systems using the stable radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant (e.g., sodium hypochlorite, diacetoxyiodobenzene) are highly efficient for oxidizing alcohols. nih.govacs.org Catalyst systems based on copper and TEMPO (or the related ABNO) can use air as the terminal oxidant, offering a greener alternative. rsc.orgnih.gov These methods are known for their high chemoselectivity. nih.gov

Oxidation to Carboxyl Derivatives: Further oxidation of the C2 position to a carboxylic acid would require the cleavage of the C2-C3 carbon-carbon bond. This is a more complex transformation than simple alcohol oxidation. Such oxidative cleavage reactions can sometimes be achieved using strong oxidants like sodium periodate (B1199274) (NaIO₄) or ozone, particularly if the substrate is a 1,2-diol. nih.gov In the context of an α-hydroxy-β-amino acid, this transformation would lead to the formation of an Fmoc-protected aminomalonic acid derivative. While specific protocols for this exact transformation on Fmoc-(R)-3-amino-2-hydroxypropionic acid are not widely reported, oxidative cleavage of α-hydroxy ketones is a known chemical process and suggests that conversion of the secondary alcohol to a ketone first, followed by an oxidative cleavage step, could be a plausible, albeit challenging, synthetic route.

Activation for Nucleophilic Substitution

The carboxylic acid moiety of Fmoc-(R)-3-amino-2-hydroxypropionic acid must be activated to facilitate nucleophilic substitution, a fundamental step in forming an amide bond with an amine. This process is critical in solid-phase peptide synthesis (SPPS) and solution-phase couplings. The activation converts the carboxyl group's hydroxyl into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack.

A variety of modern coupling reagents are employed for this activation, often categorized as carbodiimides, phosphonium salts, and uronium/aminium salts. bachem.comchempep.com The choice of reagent can influence reaction efficiency, cost, and the degree of side reactions like racemization. bachem.com

Carbodiimides: Reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators. chempep.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To mitigate the risk of racemization and the formation of N-acylurea byproducts, carbodiimide activation is almost always performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (OxymaPure®). chempep.compeptide.comluxembourg-bio.com These additives trap the O-acylisourea to form a less reactive but still efficient active ester, which then reacts with the amine component. peptide.comluxembourg-bio.com DIC is often preferred in SPPS because its urea byproduct is more soluble in common solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) than the dicyclohexylurea produced from DCC. bachem.comchempep.com

Phosphonium and Uronium/Aminium Reagents: These reagents, including Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxo)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), and HBTU/TBTU, have become exceedingly popular. bachem.comchempep.com They generate active esters (typically OBt esters) in situ, leading to high coupling rates with minimal side reactions. bachem.comluxembourg-bio.com These couplings require the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to facilitate the reaction. bachem.com

The selection of the activation method depends on the specific requirements of the synthesis, such as the scale, the nature of the nucleophile, and the need to preserve stereochemical integrity.

Table 1: Common Coupling Reagents for Carboxyl Group Activation

| Reagent Class | Example Reagent | Additive/Base | Key Characteristics |

|---|---|---|---|

| Carbodiimide | DIC (Diisopropylcarbodiimide) | HOBt or Oxyma | Good efficiency; soluble urea byproduct. bachem.comchempep.com |

| Phosphonium Salt | PyBOP | DIPEA or NMM | High coupling rates, low racemization. bachem.comchempep.com |

Amino Group Modifications (Post-Fmoc Deprotection)

The fluorenylmethyloxycarbonyl (Fmoc) group is a temporary protecting group for the primary amine. Its removal, typically with a secondary amine base like piperidine, unmasks the nucleophilic amino group, allowing for further modifications. genscript.com

Acylation and Sulfonylation Reactions

Once deprotected, the free amine of the (R)-3-amino-2-hydroxypropionic acid residue can readily undergo acylation. This is the cornerstone of peptide synthesis, where the exposed amine attacks the activated carboxyl group of the next Fmoc-protected amino acid in the sequence. Beyond peptide bond formation, the amine can be acylated with various carboxylic acids, acid chlorides, or anhydrides to introduce a wide array of functional groups.

Sulfonylation is another key modification. The reaction of the free amine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This transformation is significant as the sulfonamide moiety is a common feature in many therapeutic agents.

Alkylation and Reductive Amination

Direct alkylation of the primary amine with alkyl halides can be challenging to control and may lead to over-alkylation, yielding mixtures of secondary and tertiary amines. masterorganicchemistry.com

A more controlled and widely used method for introducing alkyl groups is reductive amination (also known as reductive alkylation). masterorganicchemistry.comwikipedia.org This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or a related species), which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This method provides a highly versatile route to a diverse range of N-alkylated derivatives.

Bioconjugation Tag Introduction

The deprotected amino group serves as a convenient handle for the attachment of various tags for bioconjugation. chemimpex.comthermofisher.com Bioconjugation is the process of covalently linking molecules, at least one of which is a biomolecule. thermofisher.com For instance, fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG) chains can be introduced by reacting the amine with an activated form of the tag (e.g., an N-hydroxysuccinimide [NHS] ester or isothiocyanate). This allows for the labeling of peptides or other molecules containing the isoserine scaffold for detection, purification, or modification of pharmacokinetic properties.

Selective Deprotection Strategies for Fmoc and other Auxiliary Groups

Optimization of Fmoc Removal Conditions

The removal of the Fmoc group is a critical and repeated step in Fmoc-based SPPS. genscript.com The standard procedure involves treating the Fmoc-protected substrate with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP). researchgate.netspringernature.com The mechanism involves a base-mediated β-elimination, which releases the free amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct. researchgate.netspringernature.com The secondary amine also acts as a scavenger, trapping the reactive DBF to form a stable adduct. researchgate.netspringernature.com

While effective, these standard conditions can sometimes lead to side reactions, especially in "difficult" sequences or with sensitive residues. iris-biotech.depeptide.com Therefore, optimization of the deprotection conditions is often necessary.

Alternative Bases: The basicity and steric hindrance of the amine can affect the rate of deprotection and the prevalence of side reactions. Alternatives to piperidine have been explored. For instance, piperazine (B1678402) has been shown to cause fewer base-induced side reactions like aspartimide formation. nih.govresearchgate.net The strong, non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperazine, to accelerate deprotection kinetics, which can be beneficial in preventing aggregation-related issues. peptide.comnih.gov

Solvent Effects: The reaction is generally faster in polar solvents like DMF and NMP compared to less polar ones like DCM. researchgate.net

Additives: The addition of scavengers or other agents to the deprotection cocktail can suppress side reactions. Adding HOBt to the piperidine solution has been reported to reduce aspartimide formation. peptide.comresearchgate.net

Reaction Time and Concentration: The deprotection time is a key parameter. While typically complete within minutes, incomplete deprotection can lead to deletion sequences in the final peptide product. iris-biotech.de Conversely, prolonged exposure to basic conditions can promote side reactions. researchgate.net Monitoring the reaction (e.g., by UV detection of the DBF-adduct) allows for the optimization of deprotection times. Studies have shown that for some amino acids, deprotection is efficient even at shorter times, while others may require longer exposure. nih.gov

The careful selection of the base, solvent, and reaction time is crucial for achieving efficient and clean deprotection of the Fmoc group while preserving the integrity of the rest of the molecule, including the unprotected hydroxyl group of the isoserine residue.

Table 2: Common Reagents for Fmoc Deprotection

| Reagent | Typical Concentration | Solvent | Notes |

|---|---|---|---|

| Piperidine | 20-50% | DMF or NMP | The most common and standard reagent. genscript.comspringernature.com |

| Piperazine | 5-10% | DMF/Ethanol | Can reduce certain base-induced side reactions. nih.govresearchgate.net |

Scaffold Diversification through Parallel Synthesis Approaches

Fmoc-(R)-3-amino-2-hydroxypropionic acid is an excellent candidate for use as a central scaffold in parallel synthesis to generate libraries of diverse small molecules. Its three distinct functional groups provide three points of diversity that can be independently modified. Parallel synthesis allows for the rapid creation of a multitude of compounds in a systematic manner, which is highly valuable in drug discovery and materials science for screening and identifying molecules with desired properties.

In a typical parallel synthesis approach using this scaffold, the carboxylic acid would first be anchored to a solid support, such as a resin. This simplifies the purification process as excess reagents and byproducts can be washed away. With the scaffold immobilized, the Fmoc-protected amine and the hydroxyl group are available for modification.

One strategy for diversification would be to split the resin into multiple portions. On one set of portions, the Fmoc group is removed, and a variety of different building blocks (e.g., carboxylic acids, sulfonyl chlorides) are coupled to the free amine, introducing the first point of diversity (R1). In parallel, on another set of resin portions, the hydroxyl group is derivatized with a different set of building blocks (e.g., acylating agents, alkylating agents), introducing the second point of diversity (R2).

After these initial modifications, the protecting groups on the other functional group can be removed and a second round of diversification can be performed. Finally, the newly synthesized compounds are cleaved from the resin, resulting in a library of molecules with the general structure derived from the Fmoc-(R)-3-amino-2-hydroxypropionic acid scaffold.

The following interactive data table provides a hypothetical example of a small combinatorial library that could be generated from an Fmoc-(R)-3-amino-2-hydroxypropionic acid scaffold, illustrating the diversification at the amino and hydroxyl positions.

| Compound ID | R1 (from Amine) | R2 (from Hydroxyl) |

| A1 | Acetyl | Benzoyl |

| A2 | Acetyl | Phenylacetyl |

| A3 | Acetyl | Isobutyryl |

| B1 | Benzoyl | Benzoyl |

| B2 | Benzoyl | Phenylacetyl |

| B3 | Benzoyl | Isobutyryl |

| C1 | Phenylacetyl | Benzoyl |

| C2 | Phenylacetyl | Phenylacetyl |

| C3 | Phenylacetyl | Isobutyryl |

This systematic approach allows for the exploration of a wide chemical space around the chiral core of (R)-3-amino-2-hydroxypropionic acid, facilitating the discovery of molecules with novel biological activities or material properties.

Q & A

Basic: What are the recommended synthetic strategies for preparing Fmoc-(R)-3-amino-2-hydroxypropionic acid?

The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc-protected precursors. Key steps include:

- Fmoc protection of the amino group to prevent undesired side reactions during coupling .

- Hydroxyl group protection (e.g., using tert-butyldimethylsilyl (TBS) or allyloxycarbonyl (Alloc)) to avoid interference during amino acid activation .

- Coupling reactions with activating agents like HATU or DIC in the presence of bases (e.g., DIEA) to ensure efficient amide bond formation .

- Deprotection and cleavage from the resin using trifluoroacetic acid (TFA) or other acidic conditions .

Purification is achieved via reverse-phase HPLC, with characterization by , , and mass spectrometry to confirm structure and stereochemistry .

Basic: How should Fmoc-(R)-3-amino-2-hydroxypropionic acid be stored to maintain stability?

- Store desiccated at -20°C to prevent hydrolysis of the Fmoc group and degradation of the hydroxyl functionality .

- Avoid exposure to moisture and light, as these can accelerate racemization or side-chain oxidation .

- Use anhydrous solvents (e.g., DMF or DCM) for dissolution to minimize unwanted reactions .

Advanced: How can racemization be minimized during the incorporation of Fmoc-(R)-3-amino-2-hydroxypropionic acid into peptide chains?

Racemization risks are elevated due to the β-hydroxy-α-amino acid structure. Mitigation strategies include:

- Low-temperature coupling (0–4°C) to reduce base-catalyzed epimerization .

- Using coupling additives like HOAt or Oxyma to enhance activation efficiency and reduce reaction time .

- Avoiding prolonged exposure to basic conditions (e.g., DIEA) during activation .

- Monitoring reaction progress with HPLC-MS to detect early signs of racemization .

Advanced: What analytical methods are critical for confirming the stereochemical integrity of Fmoc-(R)-3-amino-2-hydroxypropionic acid in synthetic intermediates?

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA or IB with hexane/isopropanol gradients .

- Circular Dichroism (CD) : Detect optical activity differences between (R) and (S) configurations .

- X-ray Crystallography : Definitive confirmation of absolute configuration in crystalline intermediates .

- NMR Analysis : - COSY and NOESY to assess spatial arrangement of protons .

Basic: What are the common impurities encountered during the synthesis of Fmoc-(R)-3-amino-2-hydroxypropionic acid, and how are they addressed?

- Diastereomeric byproducts : Arise from incomplete stereochemical control. Remove via chiral chromatography .

- Fmoc-deprotected species : Caused by premature cleavage. Minimize by optimizing deprotection timing and using mild bases .

- Oxidation products : Stabilize the hydroxyl group with inert atmosphere (N/Ar) and antioxidants (e.g., BHT) .

Advanced: How do researchers resolve contradictions in reported coupling efficiencies for β-hydroxy-α-amino acids like Fmoc-(R)-3-amino-2-hydroxypropionic acid?

Discrepancies often stem from:

- Solvent effects : DMF vs. DCM can alter activation kinetics. Systematic solvent screening is recommended .

- Activating agent selection : HATU outperforms DCC in sterically hindered systems due to faster activation .

- Side-chain interactions : The hydroxyl group may form hydrogen bonds, slowing coupling. Pre-activation (5–10 min) improves yields .

Validate protocols using model peptides and compare kinetic data via LC-MS .

Basic: What safety precautions are essential when handling Fmoc-(R)-3-amino-2-hydroxypropionic acid in the lab?

- Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact, as the compound may cause irritation .

- Use fume hoods to prevent inhalation of dust or vapors during weighing and coupling .

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced: How can computational modeling aid in optimizing the synthesis of peptides containing Fmoc-(R)-3-amino-2-hydroxypropionic acid?

- Molecular Dynamics (MD) Simulations : Predict steric hindrance and solvation effects during coupling .

- Density Functional Theory (DFT) : Calculate activation energies for racemization pathways to identify stabilizing conditions .

- Machine Learning : Train models on historical SPPS data to predict optimal reagent combinations and reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.